molecular formula C17H12F6N2O3 B5245908 3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide

3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide

Cat. No.: B5245908
M. Wt: 406.28 g/mol
InChI Key: AYNRPMFJOOOQOF-UHFFFAOYSA-N
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Description

3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzamide core with trifluoromethyl groups, which contribute to its distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide typically involves the condensation of 3,5-bis(trifluoromethyl)benzoyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purification steps may include recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoyl chloride
  • 4-Methoxybenzoyl chloride

Uniqueness

3-[[3,5-Bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide stands out due to its combination of trifluoromethyl groups and a methoxybenzamide core. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6N2O3/c1-28-13-3-2-8(14(24)26)6-12(13)25-15(27)9-4-10(16(18,19)20)7-11(5-9)17(21,22)23/h2-7H,1H3,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNRPMFJOOOQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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